molecular formula C12H11ClO B15343419 1-Chloro-4-ethoxynaphthalene CAS No. 41908-22-9

1-Chloro-4-ethoxynaphthalene

Katalognummer: B15343419
CAS-Nummer: 41908-22-9
Molekulargewicht: 206.67 g/mol
InChI-Schlüssel: ANHBTKGLIHLEFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-ethoxynaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and an ethoxy group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-chloronaphthalene with ethanol in the presence of a strong base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-ethoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-ethoxy-4-naphthol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1-amino-4-ethoxynaphthalene or 1-thio-4-ethoxynaphthalene.

    Oxidation: Formation of 1-chloro-4-naphthaldehyde or 1-chloro-4-naphthoic acid.

    Reduction: Formation of 1-ethoxy-4-naphthol.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-ethoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-4-ethoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-2-ethoxynaphthalene
  • 1-Chloro-4-methoxynaphthalene
  • 1-Bromo-4-ethoxynaphthalene

Uniqueness

1-Chloro-4-ethoxynaphthalene is unique due to the specific positioning of the chlorine and ethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the ethoxy group at the fourth position can influence the compound’s solubility, boiling point, and interaction with other molecules.

Eigenschaften

CAS-Nummer

41908-22-9

Molekularformel

C12H11ClO

Molekulargewicht

206.67 g/mol

IUPAC-Name

1-chloro-4-ethoxynaphthalene

InChI

InChI=1S/C12H11ClO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3

InChI-Schlüssel

ANHBTKGLIHLEFM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C2=CC=CC=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.